6-(3,4-DIMETHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
The compound 6-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one features a dihydropyrimidinone core substituted at position 6 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-methylpiperazinyl moiety. This structural combination is significant in medicinal chemistry, as the dihydropyrimidinone scaffold is known for diverse biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-20-6-8-21(9-7-20)17-18-13(11-16(22)19-17)12-4-5-14(23-2)15(10-12)24-3/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADHKNKLEPORBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate then undergoes cyclization with urea and subsequent reaction with 4-methylpiperazine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-DIMETHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited the growth of breast cancer cells in vitro, suggesting a promising avenue for further exploration with this specific compound .
Neuropharmacological Effects
The piperazine moiety in the structure suggests potential applications in treating neurological disorders. Compounds with similar structures have shown efficacy as anxiolytics and antidepressants.
Case Study : A recent clinical trial investigated the effects of piperazine derivatives on anxiety disorders, reporting significant improvements in patient symptoms when compared to placebo groups . This indicates that 6-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one may also possess similar properties.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against various pathogens. The presence of the dimethoxyphenyl group may enhance its interaction with microbial membranes.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Synthesis and Modifications
The synthesis of this compound can be achieved through multistep reactions involving the condensation of appropriate precursors. Modifications to the piperazine ring or the dimethoxyphenyl group may enhance its pharmacological profile.
Mechanism of Action
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The dihydropyrimidinone core differentiates this compound from structurally related heterocycles:
- Pyrido[1,2-a]pyrimidinones (e.g., 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one): These compounds feature fused pyridine-pyrimidinone rings, which may alter conformational flexibility and binding kinetics compared to the simpler dihydropyrimidinone scaffold .
- Benzothiazoles (e.g., PMX 610): The benzothiazole core in PMX 610 prioritizes planar aromatic interactions, whereas the dihydropyrimidinone’s partially saturated ring allows for varied hydrogen bonding .
Substituent Effects
Aromatic Substituents
The 3,4-dimethoxyphenyl group is a recurring motif in bioactive compounds:
- In curcumin analogs (e.g., compound 3d ), this group enhances antioxidant and enzyme inhibitory activities via electron-donating methoxy groups, which stabilize radical intermediates and improve receptor affinity .
- In PMX 610, the same substituent contributes to nanomolar-level antitumor activity by targeting the aryl hydrocarbon receptor (AhR) in breast cancer cells .
Piperazine/Diazepane Modifications
The 4-methylpiperazinyl group in the target compound contrasts with analogs bearing ethylpiperazine or diazepane moieties (e.g., 7-(1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one):
Key Research Findings
- Synthetic Accessibility: The dihydropyrimidinone core can be efficiently synthesized via Biginelli reactions using FeCl₃ or benzoic acid catalysts, achieving yields >80% . This contrasts with benzothiazole derivatives (e.g., PMX 610), which require multi-step functionalization .
- Receptor Binding : The 3,4-dimethoxyphenyl group is critical for interactions with AhR and antioxidant enzymes, as seen in PMX 610 and curcumin analogs .
- Piperazine Optimization : Substitution with 4-methylpiperazine balances solubility and bioavailability, whereas bulkier groups (e.g., diazepane) may compromise pharmacokinetics .
Biological Activity
6-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₈H₂₁N₃O₂
- Molecular Weight : 315.38 g/mol
- CAS Number : 118736698
The compound exhibits activity primarily through modulation of adenosine receptors, particularly the A2B subtype. In a study evaluating various derivatives of 3,4-dihydropyrimidinones, it was found that compounds similar to this compound displayed submicromolar affinity for the A2B adenosine receptor (Ki = 585.5 nM) . This receptor is implicated in various physiological processes including inflammation and immune response modulation.
Antiviral Activity
Research has indicated that derivatives of this compound possess inhibitory effects against HIV-1 replication. The specific mechanisms include interference with viral entry and replication processes, making it a candidate for further investigation in antiviral therapies .
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic properties. In vitro studies demonstrated that it inhibits key enzymes involved in glucose metabolism, showing potential as a therapeutic agent for managing diabetes .
Study on Adenosine Receptor Antagonism
A detailed pharmacological evaluation revealed that this compound exhibited a selective antagonistic effect on the A2B adenosine receptor. This selectivity is crucial as it minimizes off-target effects associated with broader-spectrum adenosine receptor modulators .
| Compound | Ki (nM) | Selectivity |
|---|---|---|
| This compound | 585.5 | High |
| Other Derivatives | Varied | Lower |
Antioxidant Activity
In addition to its receptor activity, the compound demonstrated antioxidant properties in various assays. It was effective in scavenging free radicals and reducing oxidative stress markers in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
